molecular formula C24H18O6 B096554 (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate CAS No. 18531-91-4

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

Cat. No. B096554
CAS RN: 18531-91-4
M. Wt: 402.4 g/mol
InChI Key: SCOGIYZPQMECLW-UHFFFAOYSA-N
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Description

“®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” is a carboxylic acid derivative. Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of carboxylic acid derivatives like “®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” can involve various methods. For instance, esters can be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol, a process called the Fischer esterification .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo various chemical reactions. Many of the reactions of aldehydes and ketones start with the reaction between a Lewis base and the carbon atom at the positive end of the polar C=O bond to yield an unstable intermediate that subsequently undergoes one or more structural rearrangements to form the final product .


Physical And Chemical Properties Analysis

Carboxylic acid molecules are polar due to the presence of two electronegative oxygen atoms in the carboxyl group . This makes them capable of forming hydrogen bonds, contributing to their relatively high boiling points .

Scientific Research Applications

  • A method for synthesizing optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate from 1,1'-binaphthalene-2,2'-diol was developed, indicating its importance in the preparation of optically pure compounds (Ohta, Ito, Inagaki, & Takaya, 1993).

  • The resolution of optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, providing a practical route to highly pure enantiomers of 2,2'-dihydroxy-1,1'-binaphthalene, demonstrates its significance in stereoisomer separation (Tamai, Park, Iizuka, Okamura, & Miyano, 1990).

  • The stereoselective synthesis of poly(2,3-dihydroxy-1,4-naphthylene) derivatives through asymmetric oxidative coupling polymerization of (R)- and (S)-3,3’-dihydroxy-2,2’-dimethoxy-1,1’-binaphthalene highlights its use in polymer chemistry (Habaue, Seko, Isonaga, Ajiro, & Okamoto, 2003).

  • The compound's role in oxidative coupling polymerization, particularly the preferential reaction of the (R)-monomer, underscores its potential in enantiomer-selective reactions (Habaue & Ishikawa, 2005).

  • Its application in copper-catalysed asymmetric 1,4-addition of organozinc compounds to linear aliphatic enones, further demonstrates its utility in asymmetric catalysis (Börner, Dennis, Sinn, & Woodward, 2001).

  • The preparation of axially chiral synthons for chiral dendrimer construction based on 2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylic acid highlights its application in dendrimer synthesis (Lelleck & Stibor, 1997).

  • Its use in the formation of Mn(II)-Binaphthalenyl Dicarboxylate Complexes, which form various frameworks, indicates its potential in material science and coordination chemistry (Gao, Jiang, Wu, Huang, Wei, & Hong, 2010).

Future Directions

While specific future directions for “®-(+)-Dimethyl-2,2’-dihydroxy-1,1’-binaphthalene-3,3’-dicarboxylate” are not mentioned in the search results, there is ongoing research in the field of carboxylic acids and their derivatives. For instance, carbohydrates, which are a type of carboxylic acid, are being explored for their potential in therapeutics .

properties

IUPAC Name

methyl 3-hydroxy-4-(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-29-23(27)17-11-13-7-3-5-9-15(13)19(21(17)25)20-16-10-6-4-8-14(16)12-18(22(20)26)24(28)30-2/h3-12,25-26H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOGIYZPQMECLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate

CAS RN

69678-00-8, 18531-91-4
Record name (S)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(+)-Dimethyl-2,2'-dihydroxy-1,1'-binaphthalene-3,3'-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ema, D Tanida, K Hamada… - The Journal of Organic …, 2008 - ACS Publications
The size and shape of the chiral cavity of a macrocyclic receptor were tuned by the alteration of the binaphthyl moiety to improve the chiral recognition/discrimination ability. For example…
Number of citations: 53 pubs.acs.org

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